Methyl 2-(cyclopropylethynyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(2-cyclopropylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-5-3-2-4-11(12)9-8-10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBAJLVMSZHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(cyclopropylethynyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is an ester derivative that consists of a benzoate moiety substituted with a cyclopropylethynyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound has been investigated primarily in the context of its potential as an antitubercular agent. Research indicates that compounds with similar structures can inhibit specific enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. For instance, inhibitors targeting the enzyme MabA, which is crucial for mycolic acid biosynthesis, have shown promising results in preliminary studies .
Antitubercular Activity
In a study focused on the SAR of anthranilic acid derivatives, various compounds were evaluated for their inhibitory effects on MabA. The results indicated that structural modifications could significantly affect potency. While specific data for this compound were not detailed, the findings suggest that similar compounds could exhibit comparable antitubercular properties due to their structural characteristics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of specific functional groups and their spatial arrangement can dramatically influence biological activity. For example, modifications to the cyclopropylethynyl group or the benzoate moiety may enhance binding affinity to target enzymes or receptors.
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 1 | Parent compound | N/A |
| 2 | Cyclopropyl substitution | TBD |
| 3 | Ethynyl group variation | TBD |
Case Studies
While specific case studies on this compound are sparse, related compounds have been investigated extensively:
- Antitubercular Studies : Compounds with similar structural motifs have been shown to inhibit M. tuberculosis growth effectively, providing a rationale for further exploration of this compound as a potential therapeutic agent.
- Insecticidal Activity : Related benzoate esters have been tested against various insect species, demonstrating significant mortality rates and suggesting that this compound could be developed into an environmentally friendly insecticide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
